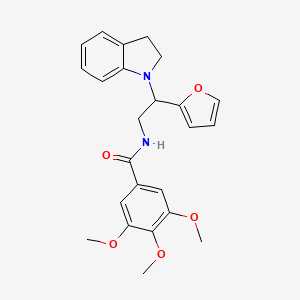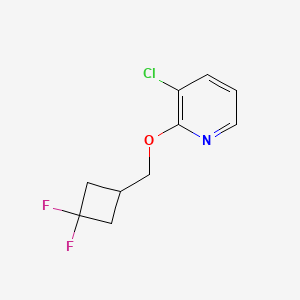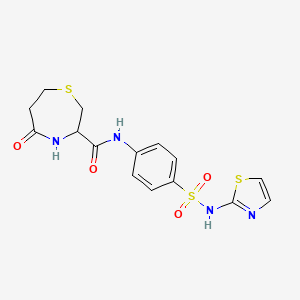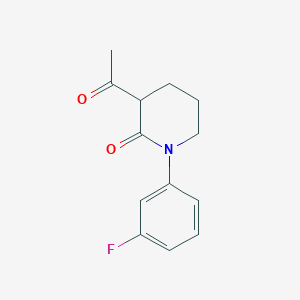
1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Psychotropic Potential
Research has shown that derivatives of purine-2,6-dione, closely related to 1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, display psychotropic activity. Specifically, these compounds have been identified as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting their use in treating conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
2. Serotoninergic and Dopaminergic Receptor Affinity
Further studies have explored the structural aspects of similar compounds, revealing a spectrum of receptor activities, including affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This implies potential applications in neuropharmacology, particularly in the development of antidepressant and anxiolytic agents (Zagórska et al., 2015).
3. Pharmacological Evaluation for 5-HT Receptors
1,3-dimethyl-3,7-dihydro-purine-2,6-dione derivatives, similar in structure to the compound , have been evaluated for their affinity and functional activity at various 5-HT receptors. These studies provide insight into the potential for developing new pharmacological agents targeting mental health disorders (Jurczyk et al., 2004).
4. Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of purine-2,6-dione, similar to the compound , exhibit significant analgesic and anti-inflammatory properties. This suggests potential applications in pain management and inflammation treatment (Zygmunt et al., 2015).
5. Interaction with Serotonin and Dopamine Receptors
N-(arylpiperazinyl)acetamide derivatives of similar purine-2,6-diones have shown affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, indicating the potential for neurological applications, particularly in the treatment of conditions involving these neurotransmitter systems (Żmudzki et al., 2015).
6. Topology of Interactions in Methylxanthines
Studies on the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, which include similar purine derivatives, provide insights into the molecular mechanisms of drug-receptor interactions. This can be crucial for the design of targeted therapies (Latosinska et al., 2014).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(23(19)2)18(27)26(20(28)24(17)3)12-14-6-4-5-7-15(14)21/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTGHUUWDAIKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)

![4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2743018.png)

![3-(3-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743021.png)
![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)




